

# Application Notes: Personalized CFTR Corrector Testing Using Intestinal Organoids

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## Compound of Interest

Compound Name: CFTR corrector 3

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## Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.<sup>[1]</sup> This gene is responsible for producing the CFTR protein, which functions as a chloride and bicarbonate channel in epithelial cells, regulating ion and water transport.<sup>[2][3]</sup> Mutations in the CFTR gene lead to a dysfunctional protein, resulting in thick, sticky mucus buildup in various organs, particularly the lungs and digestive system.<sup>[1]</sup>

CFTR modulator therapies, such as correctors and potentiators, aim to restore the function of the defective CFTR protein.<sup>[1][4]</sup> Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.<sup>[1][5]</sup> The efficacy of these drugs is highly dependent on the specific CFTR mutation of the individual.<sup>[1]</sup>

Patient-derived intestinal organoids have emerged as a powerful in vitro tool for personalized medicine in CF.<sup>[6]</sup> These three-dimensional, self-organizing structures are grown from adult stem cells isolated from rectal biopsies and recapitulate the genetic and phenotypic characteristics of the patient's intestinal epithelium.<sup>[6][7]</sup> A key advantage of this model is the ability to perform a Forskolin-Induced Swelling (FIS) assay.<sup>[8]</sup> Forskolin activates the CFTR channel by increasing intracellular cyclic AMP (cAMP), leading to chloride and water secretion into the organoid lumen and causing them to swell.<sup>[7][8]</sup> The degree of swelling is directly

proportional to CFTR function, providing a robust readout to test the efficacy of CFTR modulators for an individual's specific mutation.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Protocol 1: Generation and Culture of Human Intestinal Organoids

This protocol details the establishment of human intestinal organoid cultures from rectal biopsies. The procedure should be performed under sterile conditions in a biosafety cabinet.

Materials:

- Fresh rectal biopsy tissue
- DMEM/F-12 with 15 mM HEPES
- Bovine Serum Albumin (BSA)
- Gentle Cell Dissociation Reagent
- Basement Membrane Matrix (e.g., Matrigel®)
- IntestiCult™ Organoid Growth Medium (Human)
- ROCK inhibitor (Y-27632)
- Antibiotics (e.g., Primocin, Gentamicin)
- Sterile PBS (Ca<sup>++</sup>/Mg<sup>++</sup> free)
- 24-well and 96-well tissue culture plates

Procedure:

- Tissue Collection and Preparation:
  - Collect rectal biopsies in a sterile tube containing ice-cold DMEM/F-12 supplemented with antibiotics.[\[10\]](#)

- Wash the tissue sample with 10 mL of ice-cold PBS in a 15 mL conical tube. Allow the tissue to settle by gravity and aspirate the supernatant. Repeat the wash.[\[11\]](#)
- Mince the tissue into the smallest possible pieces using sterile scissors.[\[11\]](#)
- Crypt Isolation:
  - Add 10 mL of Gentle Cell Dissociation Reagent to the minced tissue.[\[11\]](#)
  - Incubate on a rocking platform at a medium speed for 60 minutes at 37°C.[\[12\]](#)
  - Centrifuge at 290 x g for 5 minutes and aspirate the supernatant.[\[11\]](#)
  - Resuspend the pellet in 1 mL of ice-cold DMEM + 1% BSA. Vigorously pipette up and down approximately 20 times to release the crypts.[\[11\]](#)[\[12\]](#)
  - Pass the suspension through a 70 µm cell strainer into a new 15 mL tube to obtain isolated crypts.[\[11\]](#)
- Organoid Seeding and Culture:
  - Centrifuge the crypt suspension at 200-300 x g for 5 minutes.
  - Resuspend the crypt pellet in Basement Membrane Matrix (BME) on ice.
  - Pre-warm a 24-well plate at 37°C.[\[10\]](#)
  - Plate 50 µL domes of the BME-crypt suspension into the center of each well.
  - Incubate the plate at 37°C for 10-15 minutes to allow the BME to solidify.[\[13\]](#)
  - Carefully add 500 µL of complete IntestiCult™ Organoid Growth Medium supplemented with ROCK inhibitor (for the first 2-3 days) and antibiotics to each well.
  - Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days. Organoids should be passaged every 7-10 days.[\[8\]](#)

## Protocol 2: Forskolin-Induced Swelling (FIS) Assay for CFTR Corrector Testing

This protocol outlines the methodology for assessing the response of patient-derived organoids to CFTR corrector drugs.

### Materials:

- Mature intestinal organoid cultures (grown for 5-7 days post-passaging)
- 96-well plate (black, clear bottom for imaging)
- Basement Membrane Matrix (BME)
- Culture medium
- CFTR corrector compounds (e.g., VX-809, Tezacaftor)
- CFTR potentiator (e.g., VX-770, Ivacaftor)
- Forskolin (FSK)
- Live-cell fluorescent dye (e.g., Calcein Green)
- Automated live-cell imaging system with environmental control (37°C, 5% CO<sub>2</sub>)

### Procedure:

- Seeding Organoids for Assay:
  - Harvest mature organoids and mechanically dissociate them into small fragments.
  - Count and seed 30-80 organoid fragments per well in a 96-well plate, embedded in BME domes.<sup>[8]</sup>
  - Culture for 3-5 days before starting the assay.<sup>[7]</sup>
- Drug Incubation:

- For corrector testing, treat the organoids with the corrector compound (e.g., 3  $\mu$ M VX-809) for 18-24 hours prior to the assay.[8] Include a vehicle control (e.g., DMSO).
- Assay Execution:
  - Stain the organoids with a live-cell dye like Calcein Green for 30-60 minutes.[8]
  - Wash and replace the medium with fresh culture medium containing the potentiator (e.g., 3  $\mu$ M VX-770) and the corrector compound.
  - Place the 96-well plate into the live-cell imaging system equilibrated to 37°C.
  - Acquire baseline images (t=0) for each well.[7]
  - Add Forskolin to a final concentration of 5-10  $\mu$ M to stimulate CFTR-mediated swelling.[7][8]
  - Begin time-lapse imaging, capturing images every 15-20 minutes for at least 60-120 minutes.[7][8]

## Protocol 3: Data Analysis and Quantification

### Procedure:

- Image Analysis:
  - Use image analysis software (e.g., ImageJ with an organoid analysis macro or CellProfiler) to segment the fluorescent organoid images and measure the total cross-sectional area of the organoids in each well at each time point.[8][9]
- Quantification of Swelling:
  - Normalize the organoid area at each time point ( $A_t$ ) to the baseline area at t=0 ( $A_0$ ). Calculate the relative increase in area:  $(A_t - A_0) / A_0 * 100\%$ .
  - The primary endpoint is typically the Area Under the Curve (AUC) of the swelling response over the time course of the experiment (e.g., 60 minutes).[8] The AUC integrates the magnitude and duration of the swelling response.

- Interpretation:
  - Compare the AUC values between different conditions:
    - Untreated CF Organoids: Should show minimal swelling, representing baseline CFTR function.
    - Corrector-Treated CF Organoids: An increase in AUC compared to untreated organoids indicates a positive response to the corrector.
    - Healthy (Wild-Type) Organoids: Should exhibit robust swelling upon forskolin stimulation, serving as a positive control.
  - The degree of swelling restoration in corrector-treated organoids correlates with the potential clinical efficacy of the drug for that patient.

## Data Presentation

The following tables represent example data from an FIS assay, demonstrating how to structure quantitative results for comparison.

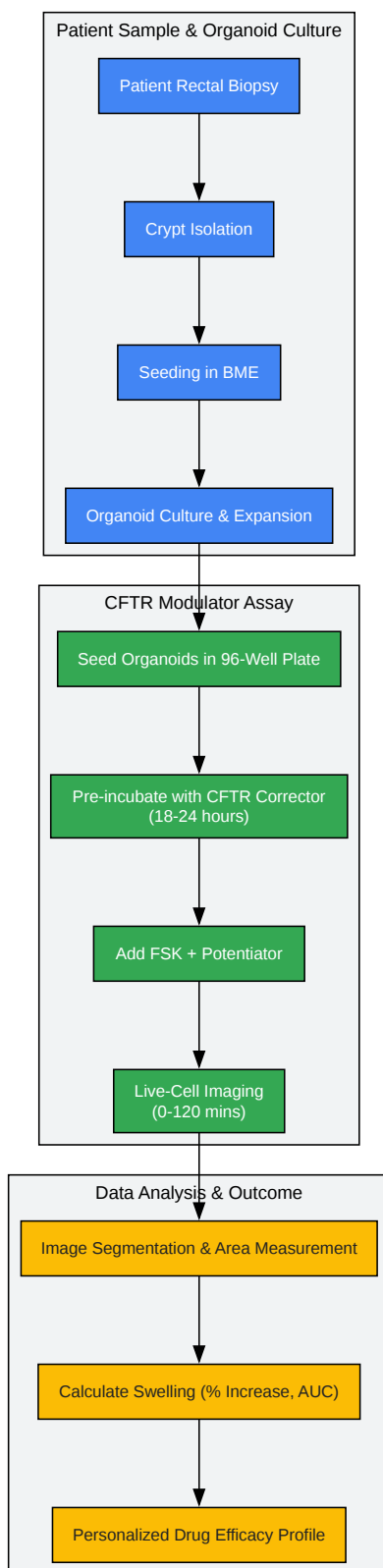
Table 1: Baseline and FSK-Induced Swelling in Organoids of Different CFTR Genotypes

Genotype	Condition	Baseline Area (t=0, $\mu\text{m}^2$ )	Area at t=60 min ( $\mu\text{m}^2$ )	Swelling (% Increase)	AUC (0-60 min)
Wild-Type	+ 5 $\mu\text{M}$ FSK	15,200 $\pm$ 850	45,600 $\pm$ 2,100	200%	7,500
F508del/F508del	+ 5 $\mu\text{M}$ FSK	14,800 $\pm$ 900	16,300 $\pm$ 1,100	10%	450
G551D/F508del	+ 5 $\mu\text{M}$ FSK	15,500 $\pm$ 780	17,100 $\pm$ 950	10%	480

Table 2: Effect of CFTR Modulators on F508del/F508del Organoid Swelling

Treatment (24h pre- incubation)	Assay Medium	Baseline Area (t=0, μm <sup>2</sup> )	Area at t=60 min (μm <sup>2</sup> )	Swelling (% Increase)	AUC (0-60 min)
DMSO (Vehicle)	+ 5μM FSK	14,900 ± 800	16,500 ± 920	11%	460
VX-809 (3μM)	+ 5μM FSK	15,100 ± 750	25,700 ± 1,500	70%	2,800
VX-770 (3μM)	+ 5μM FSK	14,800 ± 830	17,200 ± 1,000	16%	650
VX-809 + VX- 770	+ 5μM FSK	15,300 ± 910	36,700 ± 2,050	140%	5,600

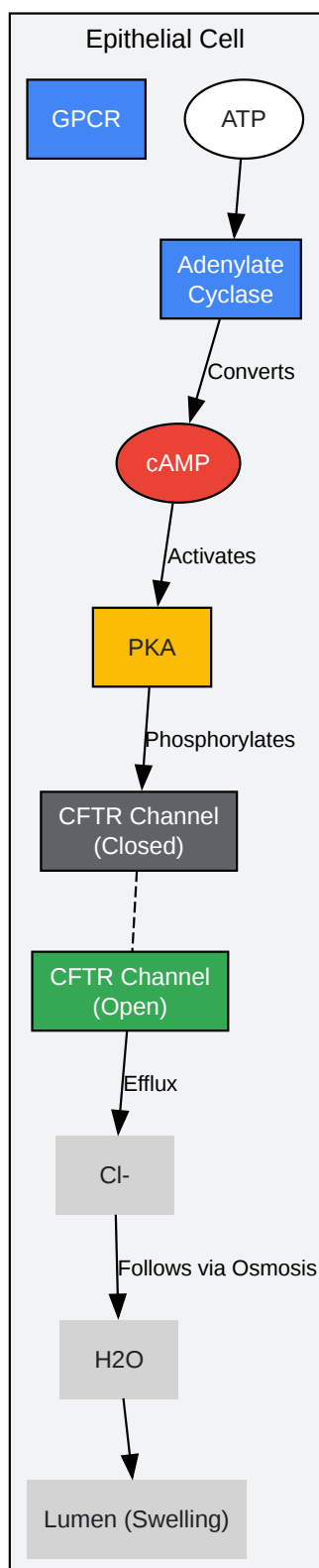
## Visualizations: Workflows and Signaling Pathways



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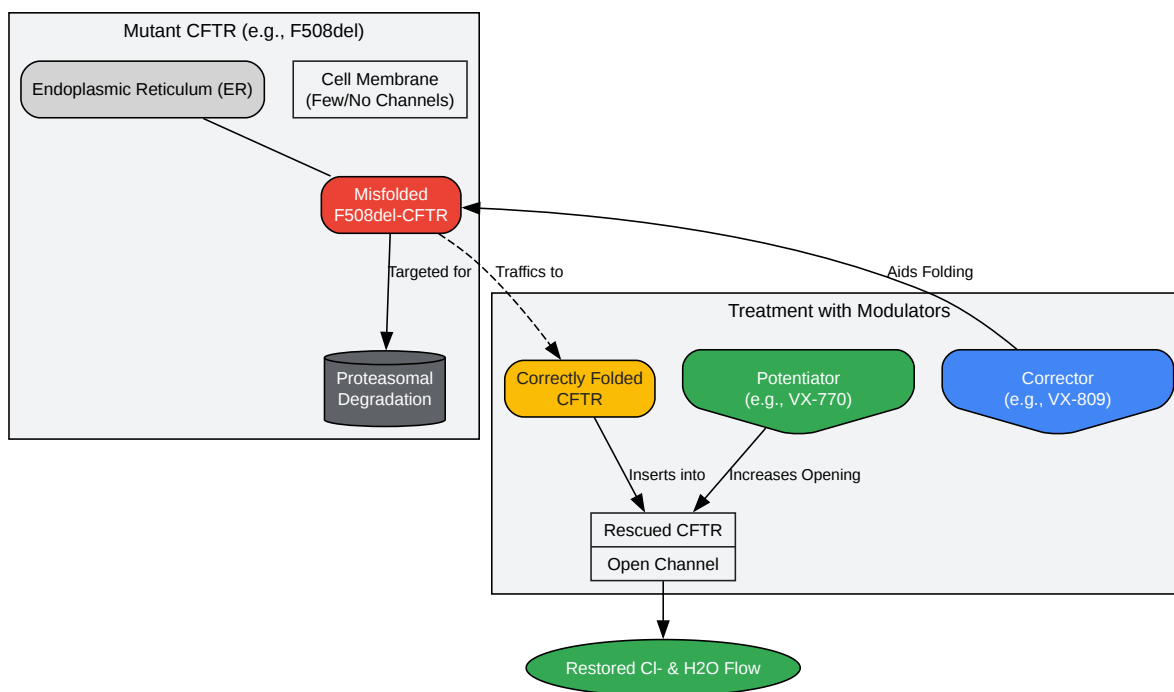
Caption: Experimental workflow from patient biopsy to personalized drug response data.





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Caption: Forskolin-induced CFTR channel activation pathway leading to organoid swelling.



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Caption: Mechanism of action for CFTR correctors and potentiators on mutant CFTR.

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